molecular formula C34H40N2O6S4 B15182694 Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate CAS No. 121943-15-5

Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate

Cat. No.: B15182694
CAS No.: 121943-15-5
M. Wt: 701.0 g/mol
InChI Key: GKBGOFNOGGHETL-UHFFFAOYSA-N
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Description

Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate is a complex organic compound with a unique structure that includes a piperazine ring, a dibenzo thiepin moiety, and a diphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate typically involves multiple steps. The initial step often includes the formation of the dibenzo thiepin structure, followed by the introduction of the piperazine ring. The final steps involve the addition of the diphenylmethyl group and the formation of the dimethanesulfonate salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound can be used to study the effects of piperazine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for other chemical products .

Mechanism of Action

The mechanism of action of Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-2,5-dimethyl-, (E), (Z)-2-butenedioate
  • Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, hydrochloride

Uniqueness

Compared to similar compounds, Piperazine, 1-(10,11-dihydro-8-(methylthio)dibenzo(b,f)thiepin-10-yl)-4-(diphenylmethyl)-, dimethanesulfonate, hemihydrate stands out due to its specific combination of functional groups and its unique three-dimensional structure. These features contribute to its distinct chemical and biological properties .

Properties

CAS No.

121943-15-5

Molecular Formula

C34H40N2O6S4

Molecular Weight

701.0 g/mol

IUPAC Name

1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine;methanesulfonic acid

InChI

InChI=1S/C32H32N2S2.2CH4O3S/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25;2*1-5(2,3)4/h2-17,23,29,32H,18-22H2,1H3;2*1H3,(H,2,3,4)

InChI Key

GKBGOFNOGGHETL-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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